REACTION_CXSMILES
|
Cl.NO.C([N:6](C(C)C)C(C)C)C.[CH3:13][O:14][C:15]1[C:16]([NH:21][C:22]([NH:24]C(OCC)=O)=S)=[N:17][CH:18]=[CH:19][CH:20]=1>C(O)C.CO>[CH3:13][O:14][C:15]1[C:16]2[N:17]([N:6]=[C:22]([NH2:24])[N:21]=2)[CH:18]=[CH:19][CH:20]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
32.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.CO
|
Name
|
N-(3-methoxy-2-pyridinyl)-N′-carboethoxy-thiourea
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=NC=CC1)NC(=S)NC(=O)OCC
|
Control Type
|
AMBIENT
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h at room temperature and subsequently for 3 h at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with 100 ml water
|
Type
|
WASH
|
Details
|
The collected precipitate was washed with 25 ml methanol/diethyl ether 4:1 and afterwards with 25 ml diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=2N(C=CC1)N=C(N2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 48.7 mmol | |
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |